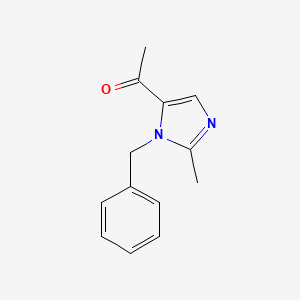
Tribromoethyl 2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tribromoethyl 2-furoate is an organic compound with the molecular formula C7H5Br3O3 It is a derivative of furoic acid, where the ethyl group is substituted with three bromine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tribromoethyl 2-furoate can be synthesized through the esterification of 2-furoic acid with tribromoethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Tribromoethyl 2-furoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the tribromoethyl group to less brominated or non-brominated derivatives.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace bromine atoms under mild conditions.
Major Products Formed
Oxidation: Formation of 2-furoic acid derivatives.
Reduction: Formation of ethyl 2-furoate or partially brominated derivatives.
Substitution: Formation of substituted furoates with various functional groups.
Aplicaciones Científicas De Investigación
Tribromoethyl 2-furoate has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tribromoethyl 2-furoate involves its interaction with various molecular targets. The tribromoethyl group can act as an electrophile, reacting with nucleophilic sites in biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, potentially altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Tribromoethanol: A related compound with similar bromine substitution but different functional groups.
2-Furoic Acid: The parent compound of tribromoethyl 2-furoate, lacking the tribromoethyl group.
Ethyl 2-Furoate: A simpler ester derivative of 2-furoic acid without bromine substitution.
Uniqueness
This compound is unique due to the presence of the tribromoethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering properties not found in its simpler analogs.
Propiedades
Número CAS |
63938-47-6 |
|---|---|
Fórmula molecular |
C7H5Br3O3 |
Peso molecular |
376.82 g/mol |
Nombre IUPAC |
2,2,2-tribromoethyl furan-2-carboxylate |
InChI |
InChI=1S/C7H5Br3O3/c8-7(9,10)4-13-6(11)5-2-1-3-12-5/h1-3H,4H2 |
Clave InChI |
CKCVDRMAADONAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C(=O)OCC(Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-formyl-6-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13939179.png)
![2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid](/img/structure/B13939187.png)






![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-6-methyl-4-oxo-, ethyl ester](/img/structure/B13939221.png)


![tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]carbamate](/img/structure/B13939245.png)

![(2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile](/img/structure/B13939252.png)
